molecular formula C21H22N6O B2634893 Ehmt2-IN-2 CAS No. 2230850-47-0

Ehmt2-IN-2

Numéro de catalogue B2634893
Numéro CAS: 2230850-47-0
Poids moléculaire: 374.448
Clé InChI: AZRYONWATLLNFX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ehmt2-IN-2 is a potent EHMT inhibitor, with IC50s of all <100 nM for EHMT1 peptide, EHMT2 peptide, and cellular EHMT2 . It is used in the research of blood disease or cancer .


Synthesis Analysis

EHMT1 and EHMT2 (also known as GLP/G9A) are histone methyltransferases that maintain PARP inhibitor resistance in high-grade serous ovarian carcinoma . They catalyze dimethylation of histone H3 lysine 9 (H3K9me2) and have roles in epigenetic silencing of gene expression .


Molecular Structure Analysis

EHMT2 (also known as G9a) belongs to the Suv39h family and was initially identified as a histone methyltransferase that mediates H3K9 and H3K27 methylation . In vivo studies suggest that G9a is a major enzyme for mono- and dimethylation of H3 in euchromatic regions .


Chemical Reactions Analysis

EHMT1/2 inhibitors cause DNA replication stress, accumulation of single-stranded replication gaps, increased expression of STING, emergence of cytosolic DNA, and activation of the cGAS-STING pathway . EHMT1/2 inhibition strongly potentiates the efficacy of alkylating chemotherapy and anti-PD-1 immunotherapy in mouse models of triple-negative breast cancer .

Applications De Recherche Scientifique

Role in Cancer Cell Proliferation and Therapeutic Potential

  • EHMT2 (euchromatic histone-lysine N-methyltransferase 2) plays a significant role in the proliferation of various cancer cells. Elevated expression levels of EHMT2 are observed in different cancer types, including bladder carcinoma, breast cancer, and mantle cell lymphoma. Its overexpression is associated with negative outcomes in cancer progression (Cho et al., 2011), (Kim et al., 2018), (Wang et al., 2021).
  • Specifically, in breast cancer, EHMT2 is identified as a metastasis regulator, suggesting its critical role in cancer cell migration and invasion. Targeting EHMT2 could be an effective therapeutic strategy for preventing breast cancer metastasis (Kim et al., 2018).

Impact on Cell Death and Autophagy

  • EHMT2 influences autophagic cell death in vascular smooth muscle cells, acting as a crucial regulator. It suppresses autophagy activation, suggesting its potential as a therapeutic target for cardiovascular diseases (Chen et al., 2020).
  • The inhibition of EHMT2 has been found to induce reactive oxygen species-dependent autophagy in cancer cells, altering the expression of autophagy-related genes. This indicates its role in cancer cell survival and therapy resistance mechanisms (Park et al., 2016).

Influence on Gene Expression and Development

  • EHMT2 is involved in gene silencing during mouse embryogenesis, regulating DNA methylation at specific sequences. It plays a role in maintaining germline-derived DNA methylation and gene silencing, highlighting its importance in mammalian development (Auclair et al., 2016).
  • In the context of skeletal muscle development and regeneration, EHMT2 does not have significant roles, despite its known functions in epigenetic regulation and cell fate control (Zhang et al., 2016).

Applications in Disease Treatment

  • EHMT1 and EHMT2 inhibition can induce fetal hemoglobin expression, offering a potential therapeutic strategy for sickle cell disease. This suggests their role in γ-globin repression and their potential as novel therapeutic targets (Renneville et al., 2015).
  • EHMT2's role in immune modulation and trained immunity has been studied, indicating its potential involvement in therapies for diseases like bladder cancer and HIV (Mourits et al., 2021), (Nguyen et al., 2017).

Orientations Futures

EHMT2 inhibition prevents KrasG12D lung adenocarcinoma (LUAD) tumor formation and propagation and disrupts normal AT2 cell differentiation . Low gene EHMT2 expression in human LUAD correlates with enhanced AT2 gene expression and improved prognosis . These data reveal EHMT2 as a critical regulator of Wnt signaling, implicating Ehmt2 as a potential target in lung cancer and other AT2-mediated lung pathologies .

Propriétés

IUPAC Name

2-N-[4-methoxy-3-(3-methyl-1H-pyrrolo[2,3-c]pyridin-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-12-9-19(22-3)27-21(24-12)25-14-5-6-18(28-4)16(10-14)20-13(2)15-7-8-23-11-17(15)26-20/h5-11,26H,1-4H3,(H2,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRYONWATLLNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)OC)C3=C(C4=C(N3)C=NC=C4)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ehmt2-IN-2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.